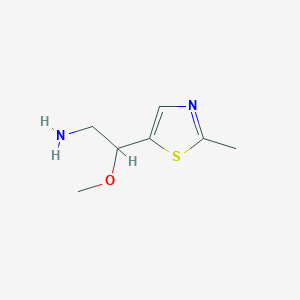

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C7H12N2OS |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

2-methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethanamine |

InChI |

InChI=1S/C7H12N2OS/c1-5-9-4-7(11-5)6(3-8)10-2/h4,6H,3,8H2,1-2H3 |

InChI Key |

MFEAJFIRQAQFTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)C(CN)OC |

Origin of Product |

United States |

Preparation Methods

Overview

The most widely reported method involves constructing the 1,3-thiazole ring through cyclization reactions, followed by functionalization to introduce the methoxy and amino groups. This approach is favored for its efficiency and high yields, especially in industrial settings.

Stepwise Procedure

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| Step 1: Formation of Thiazole Core | Cyclization of α-haloketones with thiourea derivatives to form the 1,3-thiazole ring | α-Haloketone + Thiourea, reflux in ethanol or acetic acid | |

| Step 2: N-Benzylation | Benzylation of the thiazole ring to facilitate subsequent modifications | Benzyl chloride or benzyl bromide, base (e.g., potassium carbonate), reflux | , |

| Step 3: Introduction of Methoxy Group | Methylation of the hydroxyl or amino group on the intermediate | Methylating agents such as methyl iodide or dimethyl sulfate, in the presence of base | |

| Step 4: Amination | Conversion of the intermediate to the amino derivative | Nucleophilic substitution with ammonia or amines under controlled conditions | , |

Specific Example

A notable method involves starting from 2-methyl-1,3-thiazole-5-carboxaldehyde, which undergoes reduction and methylation steps to afford the target compound.

Multi-step Synthesis Based on Benzaldehyde Derivatives

Synthesis Route

This method involves a multi-step process starting from benzaldehyde derivatives, as detailed in patent CN103936599A, which emphasizes eco-friendly and cost-effective procedures.

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| Step 1: Formation of Benzyl Imine | Reflux benzaldehyde with amines or ammonia | Benzaldehyde + Amine, reflux | |

| Step 2: Cyclization to Thiazole | Reaction with thiourea derivatives | Thiourea, reflux | |

| Step 3: Methylation and Amination | Methylation with methylating reagents, followed by amination | Methyl iodide, ammonia, or amines | |

| Step 4: Azeotropic Dehydration and Purification | Removal of water via azeotropic distillation | Toluene or benzene, reflux |

Advantages

This route allows for high purity and yields (>99.7%) and is environmentally friendly, with minimal waste and safety considerations.

Alternative Methods: Catalytic and Microwave-Assisted Synthesis

Recent advances include the use of microwave irradiation to accelerate cyclization and methylation steps, reducing reaction times and improving yields. Catalytic methods employing transition metal catalysts (e.g., palladium, copper) facilitate selective functionalization of the thiazole ring.

Summary of Key Data and Reaction Conditions

| Parameter | Details | References |

|---|---|---|

| Reaction Temperature | 80–145°C for dehydration and methylation steps | |

| Reaction Time | 8–20 hours depending on the step | |

| Yield | Typically 56–84% overall, >99.7% purity | |

| Water Content in Final Product | <0.2% |

Chemical Reactions Analysis

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as silica-supported tungstosilisic acid . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives.

Scientific Research Applications

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with biological molecules. The thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP<sup>*</sup> | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine | C₈H₁₃N₂OS | 185.26 | Methoxy, 2-methyl-thiazole | 0.5 | ~10 (free base) |

| 2-Ethoxy-2-(1,3-thiazol-5-yl)ethan-1-amine | C₇H₁₂N₂OS | 172.25 | Ethoxy, thiazole | 0.8 | ~15 (free base) |

| [2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride | C₆H₁₀N₂S | 142.22 | Methyl-thiazole, dihydrochloride | -0.2 | >50 (salt form) |

| 5-(4-Methoxynaphthalen-1-yl)thiazol-2-amine | C₁₄H₁₂N₂OS | 256.32 | Naphthyl, methoxy | 3.2 | <1 (DMSO) |

| 2-Amino-5-methylthiazole | C₄H₅N₂S | 115.16 | Methyl-thiazole | 1.2 | ~5 (aqueous) |

<sup>*</sup> Predicted using ChemAxon software.

Biological Activity

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine, with the CAS number 1849249-48-4, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a methoxy group and a thiazole moiety, which are significant in medicinal chemistry for their diverse pharmacological properties.

- Molecular Formula : C₇H₁₂N₂OS

- Molecular Weight : 172.25 g/mol

- IUPAC Name : 2-methoxy-N-(thiazol-5-ylmethyl)ethan-1-amine hydrochloride

- Purity : ≥95% .

Antitumor Activity

Research indicates that thiazole derivatives possess notable antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-containing compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific analogs demonstrated IC₅₀ values in the low micromolar range against human glioblastoma and melanoma cell lines, suggesting significant anticancer potential .

The biological activity of thiazole derivatives is often linked to their ability to interact with key cellular proteins involved in tumor progression. For instance, molecular docking studies have shown that these compounds can bind to focal adhesion kinase (FAK), a protein implicated in cancer metastasis . The interaction with FAK may disrupt signaling pathways that promote cell survival and proliferation.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the thiazole ring significantly influences the biological activity of these compounds. Research has indicated that:

- Substitution patterns on the thiazole ring and adjacent aromatic systems can enhance cytotoxicity.

- Electron-donating groups, such as methoxy or methyl groups at strategic positions, have been correlated with increased activity against cancer cell lines .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Molecular Dynamics Simulations :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine?

- Methodological Answer : The synthesis typically involves coupling reactions between thiazole derivatives and methoxy-ethylamine precursors. For example, thiazole intermediates (e.g., 2-methyl-1,3-thiazol-5-yl derivatives) can be functionalized via nucleophilic substitution or reductive amination. Key steps include:

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm backbone structure and substituent positions. Compare shifts with computational predictions (e.g., DFT) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (±0.3% tolerance) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance solubility and reactivity .

- Catalyst Selection : Evaluate palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps or acid catalysts (e.g., p-TsOH) for cyclization .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .

- Isotopic Labeling : Use 15N-labeled analogs to clarify ambiguous peaks in heteronuclear NMR .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., analogs in ) .

Q. What structural modifications enhance bioactivity in related thiazole derivatives?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiazole 4-position to improve binding affinity in antitumor assays .

- Hybrid Scaffolds : Incorporate pyrazine or triazole rings (as in ) to modulate pharmacokinetic properties .

- Protease Resistance : Replace methoxy groups with bulkier alkoxy chains to reduce metabolic degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility across studies?

- Methodological Answer :

- Standardized Protocols : Use the shake-flask method with HPLC quantification under controlled pH and temperature .

- Co-solvent Systems : Test binary solvent mixtures (e.g., DMSO/water) to mimic physiological conditions .

- Computational LogP Prediction : Compare experimental solubility with calculated partition coefficients (e.g., via ChemAxon) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.